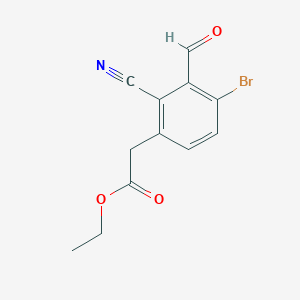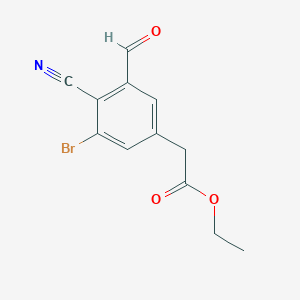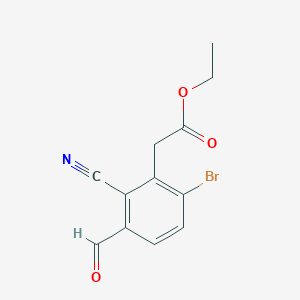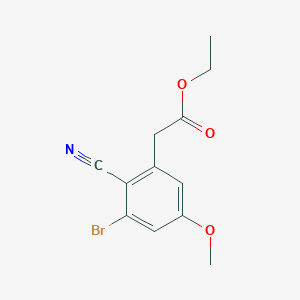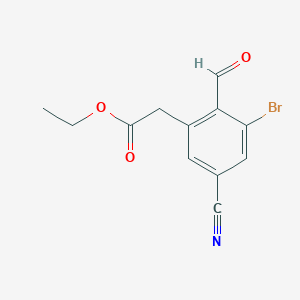![molecular formula C22H37BO8 B1414034 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4,7,10,13-pentaoxapentadecan-15-ol CAS No. 2069219-13-0](/img/structure/B1414034.png)
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4,7,10,13-pentaoxapentadecan-15-ol
Overview
Description
The compound contains a phenyl group attached to a tetramethyl-1,3,2-dioxaborolan-2-yl group and a long chain of oxygen and carbon atoms ending in a hydroxyl group. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki coupling reactions . The long chain of oxygen and carbon atoms suggests that this compound might be a type of polyether .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FTIR, NMR spectroscopy, and MS . Single crystal X-ray diffraction could be used for crystallographic and conformational analyses .Chemical Reactions Analysis
The boronic ester group in this compound can participate in various transformation processes, including Suzuki coupling reactions to synthesize complex and active organic molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as Density Functional Theory (DFT) and compared with the X-ray diffraction value . The molecular electrostatic potential and frontier molecular orbitals of the compound could be investigated by DFT .Scientific Research Applications
Synthesis and Structural Analysis
- This compound is part of a group of boric acid ester intermediates, which are synthesized through multi-step reactions. Their structures are verified using techniques like FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures are confirmed with single-crystal X-ray diffraction and further analyzed using Density Functional Theory (DFT) for detailed conformational analysis (Huang et al., 2021).
Physicochemical Properties
- Investigations into the physicochemical properties of these compounds include studies of molecular electrostatic potential and frontier molecular orbitals. Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Huang et al., 2021).
Molecular Structure and DFT Studies
- Detailed molecular structure analysis and DFT studies are conducted to ensure the accuracy of the synthesized compounds’ structures. This process involves comparing DFT-optimized structures with X-ray diffraction results to validate the molecular conformation and stability (Ye et al., 2021).
Applications in Fluorescence Probes
- Some derivatives of this compound are utilized in the development of fluorescence probes. These probes are designed for detecting hydrogen peroxide (H2O2), showcasing their potential use in sensing and diagnostic applications (Lampard et al., 2018).
Synthesis of Organoboron Derivatives
- The synthesis of organoboron derivatives of this compound has been reported. These derivatives are obtained in good yields and fully characterized by various spectroscopic techniques, underlining their significance in organic synthesis and chemical research (Anisimov et al., 2020).
Enhanced Brightness Emission-Tuned Nanoparticles
- The compound is used in the creation of enhanced brightness emission-tuned nanoparticles. These particles, derived from heterodifunctional polyfluorene building blocks, exhibit high fluorescence brightness and can be used in applications such as bioimaging and sensors (Fischer et al., 2013).
Mechanism of Action
Future Directions
The future directions for this compound would likely involve further investigation into its potential uses. Given the presence of the boronic ester group, it could be used in the synthesis of complex organic molecules, potentially for use in pharmaceuticals, the electronics industry, and advanced materials .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37BO8/c1-21(2)22(3,4)31-23(30-21)19-5-7-20(8-6-19)29-18-17-28-16-15-27-14-13-26-12-11-25-10-9-24/h5-8,24H,9-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXHSDZSPWNUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37BO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




